molecular formula C16H29NO3 B6185861 tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 2680528-18-9

tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B6185861
CAS No.: 2680528-18-9
M. Wt: 283.4
InChI Key:
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Description

tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate: is a synthetic organic compound with the molecular formula C16H29NO3. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction. This step often requires the use of tert-butyl alcohol and an acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, Hydroxyl groups

Major Products Formed:

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Comparison: Compared to similar compounds, tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the hydroxyl and methyl groups on the spirocyclic core. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2680528-18-9

Molecular Formula

C16H29NO3

Molecular Weight

283.4

Purity

0

Origin of Product

United States

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